1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This structure is known for its potential biological and pharmacological activities. The compound’s unique arrangement of nitrogen atoms within the fused ring system makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic effects, including as a GABA A receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For instance, it may act as a modulator of GABA A receptors, influencing neurotransmission and exhibiting potential anxiolytic or sedative effects . The compound’s ability to interact with various cellular pathways makes it a candidate for further pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These include compounds like rimegepant and telcagepant, which are investigated for their therapeutic potential.
Imidazo[4,5-c]pyridine derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine is unique due to its specific cyclopropyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other imidazo[4,5-b]pyridine derivatives. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H18N4 |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H18N4/c1-8(2)11(14)13-16-10-4-3-7-15-12(10)17(13)9-5-6-9/h3-4,7-9,11H,5-6,14H2,1-2H3 |
InChI Key |
BOSFLTKAFYEEFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC2=C(N1C3CC3)N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.